
生育酚
描述
Tocol is a useful research compound. Its molecular formula is C26H44O2 and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tocol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tocol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物输送中的生育酚乳剂
生育酚,包括生育酚和生育三烯酚,用于药物输送中的肠外乳剂。它们可溶解水不溶性药物,并与各种助溶剂、油和表面活性剂相容。生育酚乳剂特别适用于施用像紫杉醇那样的难溶性药物。研究表明它们在动物模型和人体中药物制剂、毒性和药代动力学方面具有功效,表明它们在拓展治疗应用方面的潜力 (Constantinides et al., 2004)。
多种药物给药途径中的生育酚
生育酚的多功能性体现在它们在多种药物给药途径中的应用,包括局部、口服、肠外、肺部和鼻腔。它们的生物相容性和输送难溶性和水溶性药物的能力使它们在药物制剂中很有价值。生育酚已成功用于上市药物产品,表明它们在制药应用中的用途越来越广泛 (Constantinides et al., 2006)。
膳食来源中的生育酚和健康益处
食用油、种子和植物副产品是生育酚的重要膳食来源。它们在食品和人体/动物组织中作为脂溶性抗氧化剂发挥着至关重要的作用,影响癌症和心脏病等各种健康状况。它们的功能超出了抗氧化特性,还包括基因表达调控和细胞功能调节。从膳食来源持续摄入生育酚有利于健康 (Shahidi & de Camargo, 2016)。
食品质量和稳定性中的生育酚
生育酚对食品的感官质量、稳定性和整体质量有很大贡献。它们防止食品中的脂质氧化,从而保持风味、营养价值和安全性。它们在动物饲料中的存在已显示出在保持肉类质量方面的有效性。不同形式的生育酚,特别是生育三烯酚,具有值得进一步研究的健康结果 (Delgado et al., 2020)。
生育酚的放射防护特性
生育酚已证明具有放射防护功效,尤其是在放射治疗和放射紧急情况中。它们可以防止致死性伽马射线辐射,并有助于辐射后外周血细胞恢复。它们的放射防护作用与造血细胞因子的诱导有关,这些因子促进血细胞祖细胞增殖和分化。这表明在癌症化疗和其他与辐射相关的治疗中具有潜在用途 (Singh et al., 2006)。
种子寿命和农业研究中的生育酚
在农业研究中,生育酚与种子寿命有关。对水稻品种组的研究表明,生育酚同系物的特定比率,而不是生育酚总含量,在种子寿命机制中起着至关重要的作用。这一发现对于农业实践和种子储存技术的发展具有重要意义 (Lee et al., 2017)。
属性
IUPAC Name |
(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-XLGIIRLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58166-19-1 | |
| Record name | Tocol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOCOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40PU1W53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

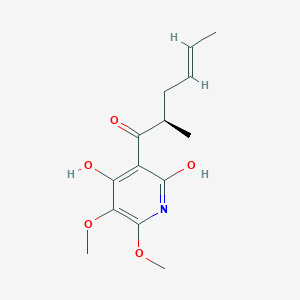
![1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro-](/img/structure/B8261057.png)


![2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one](/img/structure/B8261082.png)
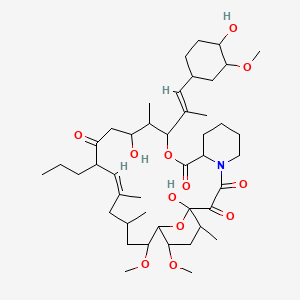
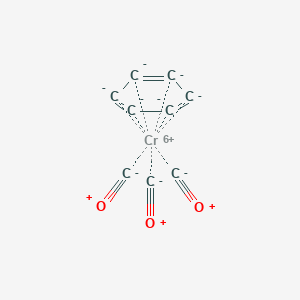
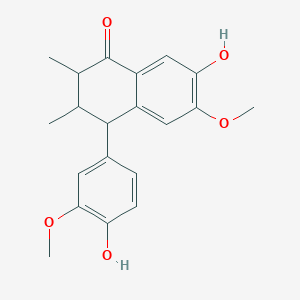
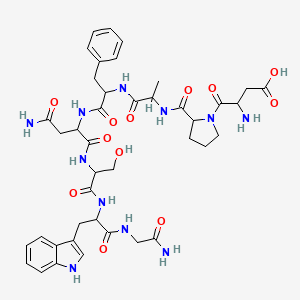
![(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) pyridine-3-carboxylate](/img/structure/B8261119.png)
![(4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B8261121.png)
![[2-acetyloxy-2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethyl] acetate](/img/structure/B8261136.png)
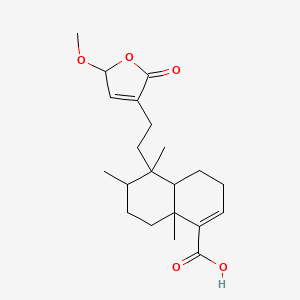
![[2-hydroxy-2-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethyl] acetate](/img/structure/B8261140.png)